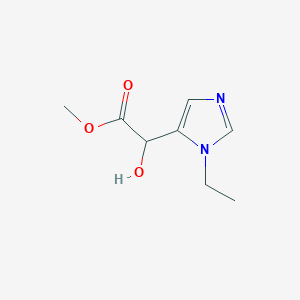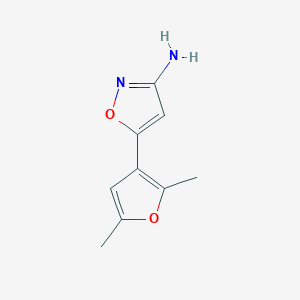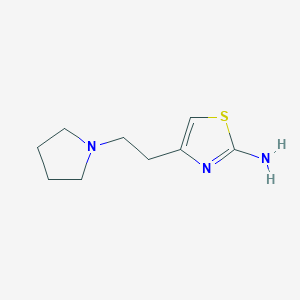
Methyl 2-(1-ethyl-1h-imidazol-5-yl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with methyl 2-bromo-2-hydroxyacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate.
Reduction: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyethanol.
Substitution: Various halogenated or nitro-substituted derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving imidazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can be compared with other imidazole derivatives such as:
Methyl 2-(1-methyl-1H-imidazol-5-yl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-(1-ethyl-1H-imidazol-4-yl)-2-hydroxyacetate: Similar structure but with the imidazole ring substituted at a different position.
Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate: Oxidized form of the compound.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
methyl 2-(3-ethylimidazol-4-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-5-9-4-6(10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |
InChI-Schlüssel |
SMEXHGZWJMVVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)




![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)



![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


